molecular formula C22H21ClN4O3 B2734774 2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 899981-22-7

2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No.: B2734774
CAS No.: 899981-22-7
M. Wt: 424.89
InChI Key: NNSRZXXUMDNESU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorophenoxy group, a morpholinopyridazinyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Coupling with the pyridazinyl intermediate: The 4-chlorophenoxyacetyl chloride is then reacted with 3-(6-morpholinopyridazin-3-yl)aniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholine rings.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenoxy position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-phenylacetamide: Lacks the morpholinopyridazinyl group.

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Lacks the chlorophenoxy group.

    2-(4-bromophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of both the chlorophenoxy and morpholinopyridazinyl groups in 2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c23-17-4-6-19(7-5-17)30-15-22(28)24-18-3-1-2-16(14-18)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h1-9,14H,10-13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSRZXXUMDNESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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